molecular formula C12H8B2S4 B14432611 2,2'-Bi-1,3,2-benzodithiaborole CAS No. 78336-55-7

2,2'-Bi-1,3,2-benzodithiaborole

Cat. No.: B14432611
CAS No.: 78336-55-7
M. Wt: 302.1 g/mol
InChI Key: BXXMVURPUJADOO-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3,2-benzodithiaborole is an organoboron compound known for its unique structure and properties It consists of two benzodithiaborole units linked through a boron-boron bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaborole typically involves the reaction of catechol with boron tribromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron compounds. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,2-benzodithiaborole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Bi-1,3,2-benzodithiaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bi-1,3,2-benzodithiaborole involves its ability to form stable complexes with various molecular targets. The boron atoms in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bi-1,3,2-benzodithiaborole is unique due to its dual boron centers and the ability to form stable complexes with a wide range of nucleophiles. This makes it particularly valuable in applications requiring strong and selective interactions with biomolecules or other organic compounds .

Properties

CAS No.

78336-55-7

Molecular Formula

C12H8B2S4

Molecular Weight

302.1 g/mol

IUPAC Name

2-(1,3,2-benzodithiaborol-2-yl)-1,3,2-benzodithiaborole

InChI

InChI=1S/C12H8B2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

BXXMVURPUJADOO-UHFFFAOYSA-N

Canonical SMILES

B1(SC2=CC=CC=C2S1)B3SC4=CC=CC=C4S3

Origin of Product

United States

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